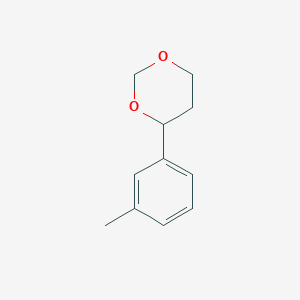
4-(3-Methylphenyl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. The presence of a 3-methylphenyl group attached to the dioxane ring makes this compound unique and interesting for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 3-methylphenyl-1,2-ethanediol with formaldehyde. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
4-(3-Methylphenyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
- 3-Methylmethcathinone
- 4-(4-Hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one
Uniqueness
4-(3-Methylphenyl)-1,3-dioxane is unique due to its specific structural features, including the dioxane ring and the 3-methylphenyl group. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
681854-01-3 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
4-(3-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)11-5-6-12-8-13-11/h2-4,7,11H,5-6,8H2,1H3 |
InChIキー |
LJCQSXNWVLQTMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCOCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



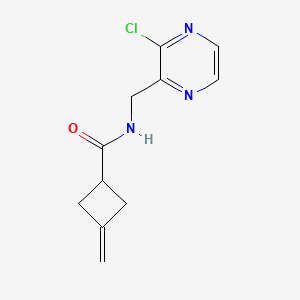
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
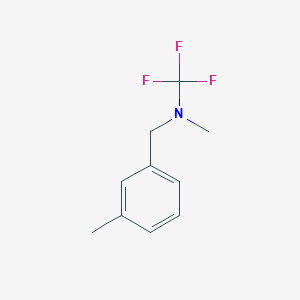
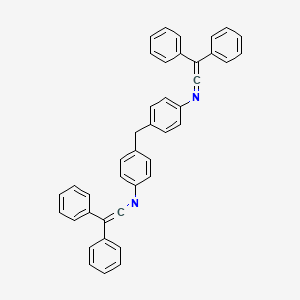
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
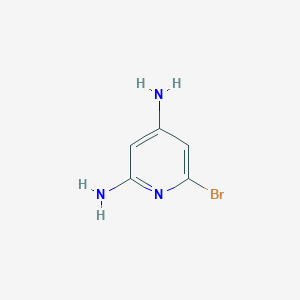
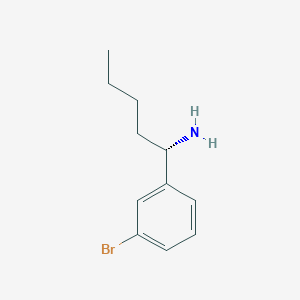
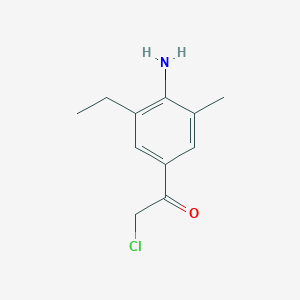
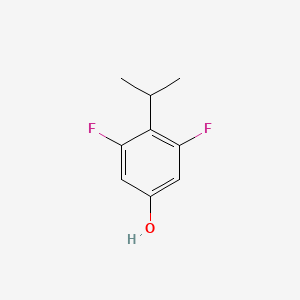
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)

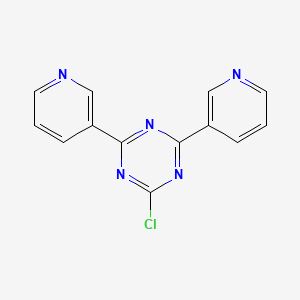
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
